Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride
Description
Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride is a structurally complex molecule combining an adamantane moiety, a piperidine ring, and ester functionalities. The hydrochloride salt improves crystallinity and bioavailability. This compound is commercially available through multiple suppliers (e.g., Sichuan JingYu Chemical Co., Ltd., Hubei Xianlin Chemical Co., Ltd.), indicating its relevance in pharmaceutical or chemical research .
Properties
IUPAC Name |
ethyl 1-[3-(1-adamantylmethoxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO4.ClH/c1-2-27-21(25)19-4-3-5-23(12-19)13-20(24)14-26-15-22-9-16-6-17(10-22)8-18(7-16)11-22;/h16-20,24H,2-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJMJWYZFFEGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride, a compound with the CAS number 1215729-09-1, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.0 g/mol. The chemical structure is characterized by the presence of an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1215729-09-1 |
| Molecular Formula | C21H36ClNO4 |
| Molecular Weight | 402.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound exhibits biological activity through various mechanisms. Preliminary studies suggest that it may interact with specific receptors in the central nervous system (CNS) and modulate neurotransmitter levels.
Pharmacological Studies
Research has indicated that this compound may have potential neuroprotective effects. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cell lines, suggesting a possible role in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a study conducted by researchers at Virginia Commonwealth University, the compound was tested for its ability to protect against neuronal damage induced by oxidative stress. The results showed a significant reduction in cell death at concentrations above 10 µM, indicating its potential as a neuroprotective agent .
Antimicrobial Activity
Additionally, there is emerging evidence of antimicrobial properties. In a screening assay for type III secretion system (T3SS) inhibition, this compound demonstrated moderate inhibitory effects against certain Gram-negative bacteria .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress | |
| Antimicrobial | Inhibition of T3SS |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been noted to cause skin and eye irritation at certain concentrations . Further toxicological studies are necessary to establish safe dosage ranges for potential therapeutic applications.
Comparison with Similar Compounds
Structural Comparisons
Core Scaffolds and Functional Groups
Key Observations :
- The target compound’s adamantane methoxy group distinguishes it from Diphenoxylate Hydrochloride, which uses a diphenylpropyl chain for lipophilicity .
- Compared to naphthyridine derivatives in , the target lacks fused bicyclic systems but retains ester functionalities critical for solubility .
Divergences :
- The target compound’s synthesis emphasizes adamantane introduction, while and prioritize heterocycle formation or urea linkers.
Physicochemical Properties
Insights :
- The target’s hydrochloride salt and ester groups enhance aqueous solubility compared to neutral bicyclic naphthyridines .
- Adamantane protons in the target compound are expected upfield (δ ~1.7 ppm), similar to other adamantane derivatives .
Comparative Advantages :
- The target’s 2-hydroxypropyl linker may improve cell penetration over bulkier diphenylpropyl groups in Diphenoxylate .
- Adamantane’s rigidity could confer better metabolic stability compared to flexible piperazinyl chains in .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-3-carboxylate core. A common approach includes:
- Step 1 : Formation of the piperidine-3-carboxylate ester via nucleophilic substitution or coupling reactions. Ethyl nipecotate derivatives (e.g., Ethyl piperidine-3-carboxylate hydrochloride) are frequently used as intermediates .
- Step 2 : Introduction of the adamantane moiety through etherification. For example, reacting the hydroxylpropyl intermediate with adamantan-1-ylmethoxy groups under Mitsunobu or Williamson conditions .
- Step 3 : Hydrochloride salt formation via acid-base titration in alcoholic solvents .
Q. Optimization Parameters :
- Temperature : Controlled heating (60–80°C) to avoid adamantane decomposition.
- Catalysts : Use of palladium or copper catalysts for coupling reactions.
- Purification : Column chromatography or recrystallization to isolate intermediates.
Q. Which analytical techniques confirm structural integrity and purity?
Q. What safety protocols are critical during handling?
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
- Emergency Measures :
Advanced Research Questions
Q. How are crystallographic data discrepancies resolved during structural refinement?
Q. How to address contradictions in pharmacological assay results?
- Orthogonal Assays : Combine calcium flux assays (for receptor activity) and high-throughput phenotyping (e.g., iPSC-derived cardiomyocyte response) .
- Statistical Analysis : Use ANOVA to assess inter-assay variability, with p < 0.05 indicating significance .
- Control Experiments : Include reference compounds (e.g., CGP 54626 for receptor antagonism) to validate assay conditions .
Q. How does stereochemistry influence bioactivity, and how is enantiomeric purity validated?
- Chiral Centers : The 2-hydroxypropyl linker and piperidine ring configuration impact receptor binding affinity.
- Validation Methods :
- Bioactivity Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
